N-[(Z)-[(4,6-dimethylpyrimidin-2-yl)amino](phenylamino)methylidene]-2-methoxybenzamide
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Overview
Description
N-(Z)-[(4,6-dimethylpyrimidin-2-yl)aminomethylidene]-2-methoxybenzamide is a complex organic compound with significant potential in various scientific fields. This compound is characterized by its unique structure, which includes a pyrimidine ring substituted with dimethyl groups and a methoxybenzamide moiety. Its chemical properties make it a subject of interest for researchers in chemistry, biology, medicine, and industry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(Z)-[(4,6-dimethylpyrimidin-2-yl)aminomethylidene]-2-methoxybenzamide typically involves multiple steps. One common method includes the reaction of 4,6-dimethylpyrimidine-2-amine with a substituted benzaldehyde under specific conditions to form the desired product. The reaction conditions often involve the use of solvents like dimethyl sulfoxide (DMSO) and catalysts to facilitate the reaction .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification through recrystallization and characterization using techniques like nuclear magnetic resonance (NMR) and mass spectrometry (MS) to confirm the structure and purity of the compound .
Chemical Reactions Analysis
Types of Reactions
N-(Z)-[(4,6-dimethylpyrimidin-2-yl)aminomethylidene]-2-methoxybenzamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents to form corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents to yield reduced forms of the compound.
Substitution: The compound can participate in substitution reactions where functional groups are replaced by other groups under specific conditions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and catalysts like palladium on carbon. The reactions are typically carried out under controlled temperatures and pressures to ensure the desired outcome .
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxidized derivatives, while reduction may produce reduced forms of the compound. Substitution reactions can result in various substituted derivatives depending on the substituents introduced .
Scientific Research Applications
N-(Z)-[(4,6-dimethylpyrimidin-2-yl)aminomethylidene]-2-methoxybenzamide has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various chemical reactions.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials and as a corrosion inhibitor in industrial applications
Mechanism of Action
The mechanism of action of N-(Z)-[(4,6-dimethylpyrimidin-2-yl)aminomethylidene]-2-methoxybenzamide involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in disease processes, thereby exerting its therapeutic effects .
Comparison with Similar Compounds
Similar Compounds
N-(4,6-Dimethylpyrimidin-2-yl)-4-[(quinazoline-4-yl)amino]benzene-1-sulfonamide: This compound shares a similar pyrimidine structure and is studied for its corrosion inhibition properties.
2-Amino-4,6-dimethylpyrimidine: Another compound with a similar pyrimidine core, used in various chemical and biological studies.
Uniqueness
N-(Z)-[(4,6-dimethylpyrimidin-2-yl)aminomethylidene]-2-methoxybenzamide is unique due to its specific substitution pattern and the presence of a methoxybenzamide moiety. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for research and industrial applications .
Properties
Molecular Formula |
C21H21N5O2 |
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Molecular Weight |
375.4 g/mol |
IUPAC Name |
N-[(E)-N'-(4,6-dimethylpyrimidin-2-yl)-N-phenylcarbamimidoyl]-2-methoxybenzamide |
InChI |
InChI=1S/C21H21N5O2/c1-14-13-15(2)23-20(22-14)26-21(24-16-9-5-4-6-10-16)25-19(27)17-11-7-8-12-18(17)28-3/h4-13H,1-3H3,(H2,22,23,24,25,26,27) |
InChI Key |
XHZHPTPSXNGEOO-UHFFFAOYSA-N |
Isomeric SMILES |
CC1=CC(=NC(=N1)/N=C(\NC2=CC=CC=C2)/NC(=O)C3=CC=CC=C3OC)C |
Canonical SMILES |
CC1=CC(=NC(=N1)N=C(NC2=CC=CC=C2)NC(=O)C3=CC=CC=C3OC)C |
solubility |
1.1 [ug/mL] (The mean of the results at pH 7.4) |
Origin of Product |
United States |
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